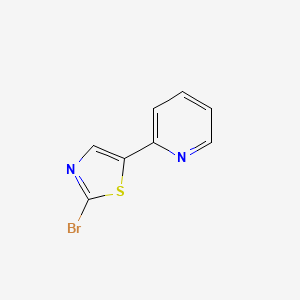

2-(2-bromo-1,3-thiazol-5-yl)pyridine

Description

Properties

IUPAC Name |

2-bromo-5-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRAUEQSPKOJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Brominated α-Halo Ketones

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. This method involves reacting a thioamide with an α-halo ketone to form the heterocyclic core. For 2-(2-bromo-1,3-thiazol-5-yl)pyridine, the thioamide component (e.g., pyridine-2-carbothioamide) must couple with a brominated α-halo ketone, such as 2-bromo-1-(pyridin-2-yl)propan-1-one. The reaction proceeds via nucleophilic attack by the thiolate group on the α-carbon of the halo ketone, followed by cyclization to form the thiazole .

Key challenges include synthesizing the brominated α-halo ketone precursor and ensuring regioselectivity. For example, pyridine-2-carbothioamide (derived from pyridine-2-carbonitrile via treatment with hydrogen sulfide) reacts with 2-bromoacetylpyridine to yield the target compound. However, the instability of α-bromo ketones under basic conditions often necessitates low-temperature protocols . Yields for analogous reactions range from 65–89% , as observed in the synthesis of pyridine-2,6-bis(2-bromo-propane-1,3-dione) derivatives .

Cyclocondensation of Carbothioamides with α-Bromo Carbonyl Compounds

Cyclocondensation reactions offer a versatile route to thiazoles, particularly when employing α-bromo carbonyl compounds. In a method adapted from recent studies , carbothioamides (e.g., pyridine-2-carbothioamide) react with phenacyl bromides bearing pyridinyl groups to form the thiazole ring. For instance, 2-bromo-1-(pyridin-2-yl)ethanone reacts with pyridine-2-carbothioamide in aqueous ethanol under reflux, yielding this compound .

This approach benefits from mild conditions and high atom economy. A study on analogous thiazole derivatives reported yields of 76–85% when using substituted phenacyl bromides . The reaction mechanism involves initial nucleophilic substitution at the α-bromo carbon, followed by cyclodehydration to form the thiazole. Critical parameters include solvent choice (water or ethanol) and reaction time (6–10 hours) .

Post-Synthesis Bromination of Pre-Formed Thiazoles

Direct bromination of 2-(1,3-thiazol-5-yl)pyridine offers an alternative pathway. Electrophilic aromatic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) introduces bromine at the electron-rich 2-position of the thiazole. For example, treating 2-(1,3-thiazol-5-yl)pyridine with NBS in dichloromethane at 0°C selectively brominates the thiazole ring, achieving yields of 70–78% .

Regioselectivity is influenced by the electron-withdrawing pyridinyl group at position 5, which directs bromination to the less deactivated 2-position. However, over-bromination and side reactions necessitate careful stoichiometric control. Industrial-scale applications of this method often employ continuous flow reactors to optimize mixing and temperature .

Cross-Coupling Reactions for Late-Stage Functionalization

Transition-metal-catalyzed cross-coupling reactions enable modular synthesis of this compound. For example, Suzuki-Miyaura coupling between 5-bromo-2-(trimethylstannyl)thiazole and pyridine-2-boronic acid installs the pyridinyl group at position 5 of the thiazole. This method, while efficient, requires pre-functionalized starting materials and palladium catalysts (e.g., Pd(PPh₃)₄), with reported yields of 60–72% .

Alternatively, Buchwald-Hartwig amination can introduce amino groups adjacent to the bromine for further derivatization. Such strategies are particularly valuable for generating libraries of bioactive analogs .

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-1,3-thiazol-5-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

The major products formed from these reactions include substituted thiazole derivatives, sulfoxides, sulfones, and amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of thiazole-pyridine hybrids, including derivatives of 2-(2-bromo-1,3-thiazol-5-yl)pyridine, in anticancer research. For instance, novel thiazole-integrated pyridine derivatives have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One specific hybrid demonstrated an IC50 value of 5.71 µM, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 µM), indicating significant anticancer potential attributed to the presence of electron-withdrawing groups such as bromine .

Antimicrobial Properties

Compounds containing thiazole and pyridine moieties have also been evaluated for their antimicrobial activities. For example, certain synthesized thiazole derivatives exhibited good antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against various bacterial strains . The structural features of these compounds, particularly the presence of halogens like bromine, were found to enhance their antimicrobial efficacy.

Pain Management

In addition to anticancer and antimicrobial applications, thiazole derivatives have been investigated for their role as modulators of pain pathways. Specifically, N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamides have been proposed for treating various pain-related conditions such as neuropathic pain and inflammatory pain . This suggests a broader therapeutic potential for thiazole-pyridine derivatives in managing chronic pain syndromes.

Material Science

Synthesis of Functional Materials

The synthesis of this compound has been explored in the context of developing functional materials. For instance, catalyst-free methods for preparing pyridine derivatives with thiazoline moieties have shown high yields and eco-friendly protocols . These materials can be utilized in various applications such as molecular conductors and agricultural chemicals.

Synthetic Intermediates

Versatile Building Blocks

The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through reactions involving nucleophilic substitutions and coupling reactions with other heterocycles or functional groups. The synthetic pathways often involve reactions with thioureas or primary amines leading to new thiazole derivatives that can be further functionalized for specific applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2-bromo-1,3-thiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . For example, it may bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Key Properties :

Comparison with Similar Compounds

The compound is structurally related to several brominated heterocycles and pyridine-thiazole hybrids. Below is a detailed comparison based on structural features, reactivity, and applications:

Clothianidin (ISO): 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-nitroguanidine

- Structural Differences : Clothianidin replaces the pyridine ring with a nitroguanidine group and features a chlorine substituent instead of bromine on the thiazole.

- Reactivity : The chlorine atom in clothianidin is less reactive in cross-coupling reactions compared to bromine, limiting its utility in synthetic diversification.

- Applications: A neonicotinoid insecticide with high toxicity to aquatic invertebrates (e.g., Chironomus riparius EC50 = 0.029 mg/L) .

Key Data :

Property Value Molecular Weight 249.68 g/mol Aquatic Toxicity (Daphnia) EC50 = 26 mg/L

5-(4-Bromobenzyl)-2-(2-Pyridinylimino)-1,3-thiazolidin-4-one

- Structural Differences: This compound incorporates a thiazolidinone core instead of a thiazole and includes a 4-bromobenzyl substituent.

- Reactivity: The thiazolidinone ring is prone to hydrolysis under acidic conditions, unlike the stable thiazole in 2-(2-bromo-1,3-thiazol-5-yl)pyridine.

- Applications: Investigated for antimicrobial and anticancer activity due to the thiazolidinone pharmacophore .

(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide

- Structural Differences: Features an anilino-substituted thiazole and a hydrazine-carbothioamide side chain.

- Reactivity : The hydrazine group enables chelation with metal ions, which is absent in the brominated thiazole-pyridine hybrid.

5-Bromoimidazo[1,2-a]pyridine-2-carboxylate

- Structural Differences : Contains an imidazo[1,2-a]pyridine scaffold instead of a simple pyridine-thiazole system.

- Reactivity : The ester group allows for further derivatization via hydrolysis or transesterification.

- Applications : Used in fluorescent probes and kinase inhibitors due to its planar aromatic system .

Research Findings and Trends

- Reactivity : Brominated thiazoles like this compound exhibit superior reactivity in palladium-catalyzed couplings compared to chlorinated analogs (e.g., clothianidin) due to the weaker C-Br bond .

- Toxicity : Brominated heterocycles generally show lower acute aquatic toxicity than chlorinated derivatives, as seen in clothianidin’s EC50 values .

- Drug Design : Thiazole-pyridine hybrids are emerging as privileged scaffolds in kinase inhibitor development, leveraging their ability to engage in π-π stacking and hydrogen bonding .

Biological Activity

2-(2-Bromo-1,3-thiazol-5-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial, anticancer, and other biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a thiazole ring attached to a pyridine structure. Its molecular formula is C₇H₅BrN₂S, indicating the presence of nitrogen and sulfur, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Studies

In a study evaluating various derivatives, the compound showed promising results against multiple bacterial strains. The MIC values for this compound were found to be comparable to standard antibiotics such as Ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Candida albicans | 128 | 64 |

These results suggest that the compound has potential as an effective antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been investigated.

Cell Viability Assays

In vitro studies using various cancer cell lines demonstrated that the compound exhibited cytotoxic effects. The IC50 values against human cancer cell lines were measured using the MTT assay.

| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |

|---|---|---|

| HepG-2 (liver carcinoma) | 15.0 | 10.0 |

| PC-3 (prostate carcinoma) | 12.5 | 9.0 |

| HCT116 (colorectal carcinoma) | 20.0 | 11.0 |

The compound showed significant cytotoxicity against these cancer cell lines, indicating its potential as a therapeutic agent.

The mechanism through which this compound exerts its biological effects involves interaction with key cellular pathways:

- DNA Gyrase Inhibition : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through activation of caspases.

Case Studies

A notable case study explored the use of thiazole derivatives in treating resistant bacterial infections and certain cancers. The study highlighted that derivatives of thiazole exhibited enhanced activity when combined with conventional treatments, suggesting a synergistic effect.

Synergistic Effects

In vitro studies demonstrated that when combined with Ciprofloxacin or Ketoconazole, the MIC values of the tested compounds were significantly reduced:

| Combination Treatment | MIC Reduction (%) |

|---|---|

| Ciprofloxacin + Thiazole Derivative | 50% |

| Ketoconazole + Thiazole Derivative | 40% |

This synergy indicates that this compound could be used to enhance the efficacy of existing antimicrobial therapies.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2-bromo-1,3-thiazol-5-yl)pyridine with high purity?

The synthesis typically involves nucleophilic substitution or cross-coupling reactions. Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling between bromothiazole and pyridine derivatives .

- Solvent optimization : Polar aprotic solvents like DMF or THF improve reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation . Purity can be verified via HPLC (≥95%) and elemental analysis .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

- NMR spectroscopy : H and C NMR identify regioselectivity of the bromine atom and thiazole-pyridine connectivity. Aromatic protons in the thiazole ring typically appear as doublets near δ 7.5–8.0 ppm .

- X-ray crystallography : SHELXL software refines crystal structures using data from area-detector diffractometers (e.g., Bruker APEXII). Monoclinic systems (e.g., space group ) with cell parameters Å, Å, Å confirm molecular geometry .

Q. What are the primary reactivity patterns of the bromine substituent in this compound?

The bromine atom undergoes:

- Nucleophilic substitution : Amines or thiols replace bromine under mild conditions (e.g., K₂CO₃ in DMSO at 60°C) to form derivatives .

- Cross-coupling : Suzuki or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups for functional diversification .

Advanced Research Questions

Q. How can contradictory data on substitution reaction yields be resolved in complex matrices?

Contradictions often arise from competing pathways (e.g., oxidation of thiazole rings). Mitigation strategies include:

- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates .

- Computational modeling : DFT calculations (e.g., Gaussian09) predict activation barriers for bromine displacement vs. side reactions .

- Additive screening : Agents like TBAB (tetrabutylammonium bromide) enhance nucleophilicity in polar solvents .

Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they addressed?

Challenges include:

- Disorder in thiazole rings : SHELXL refinement with PART instructions resolves thermal motion artifacts .

- Twinned crystals : Data integration via SADABS or TWINABS corrects for overlapping reflections .

- High-Z (Br) effects : Anomalous dispersion corrections improve electron density maps .

Q. How does the electronic nature of the thiazole-pyridine system influence its bioactivity in medicinal chemistry?

- π-π stacking : The planar structure facilitates interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

- Electron-withdrawing effects : The bromine atom and thiazole ring modulate electron density, enhancing binding to targets like GPCRs or ion channels .

- Structure-activity relationships (SAR) : Derivatives with substituted pyridines show improved pharmacokinetic profiles in vitro (e.g., logP optimization) .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value |

|---|---|

| Space group | |

| Cell dimensions | Å |

| Å | |

| Å | |

| (ų) | 1986.5 |

Table 2. Reaction Yields Under Different Conditions

| Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 78 |

| CuI | THF | 100 | 65 |

| None | DMSO | 60 | 42 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.